molecular formula C9H10N6O B1270570 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide CAS No. 436092-82-9

2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide

Cat. No. B1270570
M. Wt: 218.22 g/mol
InChI Key: JARIFZAAKNIAMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide, such as N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives, involves bioisosteric replacement strategies to yield compounds with potential as non-carboxylic Protein Tyrosine Phosphatase 1B inhibitors. This approach reflects the compound's synthesis versatility and its role in developing pharmacologically active molecules (Maheshwari et al., 2018).

Molecular Structure Analysis

Structural analysis of similar compounds shows intramolecular hydrogen bonding and extended planar structural patterns, which stabilize the molecular conformation. For example, the crystal structure analysis of related compounds provides insights into their stability and interactions at the molecular level, contributing to our understanding of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide's characteristics (Banerjee et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide derivatives, including their interactions and the formation of complex structures with metals, demonstrates their potential for various applications. For instance, pyrazole-acetamide derivatives show significant antioxidant activity due to their hydrogen bonding and self-assembly processes in coordination complexes (Chkirate et al., 2019).

Physical Properties Analysis

Physical properties such as solubility and crystalline structure are crucial for understanding the practical applications of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide. Analog compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide have been studied for their solubility and potential as glutaminase inhibitors, which can offer insights into the physical property analysis of the target compound (Shukla et al., 2012).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for determining the potential applications of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide. Research on similar compounds, such as the synthesis and biological evaluation of N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives, highlights the importance of understanding these chemical properties for developing new therapeutic agents (Maheshwari et al., 2018).

Scientific Research Applications

Anticancer Applications

2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide derivatives have been synthesized and explored for their potential as anticancer agents. One study focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, revealing that some compounds exhibited notable selectivity and cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as targeted anticancer agents (Evren et al., 2019).

Enzyme Inhibition for Diabetes Treatment

Another research avenue explores the role of these compounds as enzyme inhibitors. For instance, N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been studied as non-carboxylic inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for diabetes treatment. Among these, certain compounds showed significant inhibitory activity, highlighting their potential in the development of new diabetes therapies (Maheshwari et al., 2018).

Glutaminase Inhibition

The compound class has also been investigated for its glutaminase inhibitory properties. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally related to 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide, have been synthesized and evaluated. These analogs have shown potential in inhibiting kidney-type glutaminase (GLS), a target for cancer therapy, indicating their relevance in the development of potent GLS inhibitors (Shukla et al., 2012).

Antimicrobial Activity

Compounds derived from 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide have demonstrated antimicrobial efficacy. For example, certain acetamide derivatives were synthesized and showed significant activity against various microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017).

Antibacterial Agents

The structural versatility of this compound is further demonstrated in its use in synthesizing derivatives with potent antibacterial activity. Derivatives such as 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide have shown significant antibacterial activity, establishing their potential as antibacterial agents (Ramalingam et al., 2019).

Safety And Hazards

The safety and hazards associated with “2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide” are not explicitly described in the available literature. However, safety data sheets for similar compounds can provide some insight into potential hazards1314.


Future Directions

The future directions for research on “2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide” are not explicitly described in the available literature. However, compounds with similar structures, such as Benzimidazole, have shown promise in various pharmacological activities, suggesting potential future directions for research15.


Please note that this analysis is based on the available information and may not fully cover all aspects of “2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide”. Further research may provide more detailed information.


properties

IUPAC Name

2-[5-(2-aminophenyl)tetrazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-7-4-2-1-3-6(7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARIFZAAKNIAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357658
Record name 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide

CAS RN

436092-82-9
Record name 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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